molecular formula C16H18N4O2 B2599217 3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea CAS No. 2097902-75-3

3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea

Cat. No.: B2599217
CAS No.: 2097902-75-3
M. Wt: 298.346
InChI Key: CSDWNCAFVBGMSN-UHFFFAOYSA-N
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Description

The compound “3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea” is a complex organic molecule that contains several functional groups. It includes a bipyridine moiety, an oxan-4-yl group, and a urea group . Bipyridine compounds are known for their ability to act as ligands in coordination chemistry . The oxan-4-yl group is a cyclic ether with an amine functional group . Urea derivatives have been reported in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea” can be deduced from its components. Bipyridine is a planar molecule with two nitrogen atoms capable of coordinating with metal ions . The oxan-4-yl group is a cyclic ether with an amine functional group . The urea group consists of a carbonyl group flanked by two amine groups .

Scientific Research Applications

Novel Redox Systems

Research has led to the synthesis of novel urea derivatives showcasing unique structural features, including their role as termini in a two-step viologen-type redox system. These compounds demonstrate reversible oxidation to radical cations at constant and negative potentials, highlighting their potential in electrochemical applications (Weiss & Reichel, 2000).

Silver Coordination and Hydrogen Bonds

Studies on bipyridyl ligands and ureas have shown the formation of silver complexes, where ligands form hydrogen-bonded networks leading to channeled solids. This research provides insight into the design and synthesis of materials with specific coordination geometries and hydrogen bonding patterns, useful in crystal engineering (Schauer, Matwey, Fowler, & Lauher, 1998).

Crystal Engineering

Investigations into ureas and oxamides have explored how these compounds form one-dimensional hydrogen-bonded networks, offering a foundation for designing crystals with desired properties. This work is significant for understanding molecular interactions and engineering new materials (Nguyen, Fowler, & Lauher, 2001).

Heterocyclic Ureas in Foldamers

Research on heterocyclic ureas has uncovered their ability to unfold and form multiply hydrogen-bonded complexes, revealing potential applications in self-assembly and the design of foldamers mimicking biological structures (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Photocatalytic Properties

Studies have prepared uranyl-organic coordination polymers with bipyridine and analyzed their structures and photocatalytic properties. This research is pivotal for developing materials that can degrade pollutants under UV or visible light, contributing to environmental cleanup efforts (Liao, Li, Bi, & Chen, 2008).

Supramolecular Chemistry

Research into urea-substituted pyridyl ligands and their Ag(I) complexes has provided insights into anion binding, demonstrating the potential of these compounds in sensing and supramolecular chemistry. The ability to form specific host-guest complexes highlights the versatility of urea derivatives in designing materials for chemical detection and separation (Turner, Smith, Spencer, Goeta, Evans, Tocher, Howard, & Steed, 2005).

Future Directions

The future directions for research on “3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and potential applications in coordination chemistry or other areas. Given the known properties of bipyridine and urea derivatives, this compound could have interesting chemical properties worth exploring .

Mechanism of Action

Properties

IUPAC Name

1-(oxan-4-yl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(19-13-5-9-22-10-6-13)20-14-1-2-15(18-11-14)12-3-7-17-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDWNCAFVBGMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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